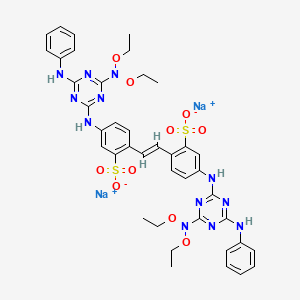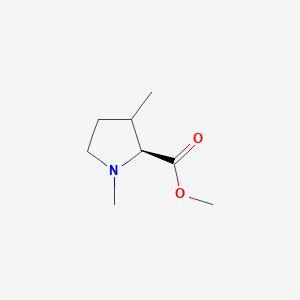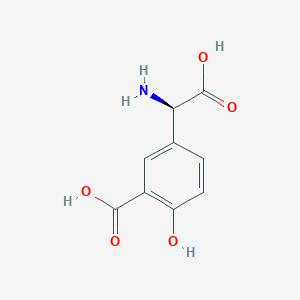
乙酰丙酮铥(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium(III) acetylacetonate is a coordination compound with the formula Tm(C5H7O2)3 . This anhydrous acetylacetonate complex is often discussed but unlikely to exist per se. The 8-coordinated dihydrate Tm(C5H7O2)3(H2O)2 is a more plausible formula based on the behavior of other lanthanide acetylacetonates .
Synthesis Analysis
Thulium acetylacetonate can be prepared by the reaction of thulium hydroxide and acetylacetone . A wide variety of solvents and temperatures ranging from 296–100 K have been used in attempts to reproduce, verify, and correct the claims made in print .Molecular Structure Analysis
The ligand acetylacetonate is a β-diketone often abbreviated as “acac”. Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible. Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .Chemical Reactions Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . They have been extensively used in, among other applications, analytical chemistry . Thulium acetylacetonate can react with 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline (HL) in acetonitrile solution of its dihydrate and the dichloromethane solution to obtain the complex [Tm4(acac)6(L)6(μ3-OH)2] .Physical And Chemical Properties Analysis
Thulium(III) acetylacetonate has a molar mass of 466.261 g·mol−1 . It appears as a powder . The monohydrate of Thulium acetylacetonate is not volatile .科学研究应用
. This anhydrous acetylacetonate complex is often discussed but unlikely to exist per se. The 8-coordinated dihydrate .
Precursor for Nanoparticle Research
Metal acetylacetonates, including Thulium(III) acetylacetonate, are used as precursors for nanoparticle research . They play a significant role in the development of new materials and applications in this rapidly evolving field.
Polymer Science
In the field of polymer science, Thulium(III) acetylacetonate serves as a key component. It contributes to the development of new materials and enhances the understanding of the mechanistic aspects of polymer formation .
Catalyst in Organic Syntheses
Thulium(III) acetylacetonate is commonly used in various catalysts and catalytic reagents for organic synthesis . It plays a crucial role in facilitating chemical reactions and improving their efficiency.
Fabrication of Carbon Nanostructures
The high purity acetylacetonate anion complexes by bonding each oxygen atom to the metallic cation to form a chelate ring. Because of this property, acetylacetonates are commonly used in the fabrication of various shapes of carbon nanostructures via the use of chemical vapor deposition (CVD) and laser evaporation techniques .
安全和危害
Thulium(III) acetylacetonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
未来方向
Thulium(III) acetylacetonate is known for its catalytic properties. It can act as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization . This opens up opportunities for its use in industrial processes, where efficient and selective catalysts are highly sought after .
属性
IUPAC Name |
4-hydroxypent-3-en-2-one;thulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) acetylacetonate | |
Q & A
Q1: Why is the vapor pressure of Thulium(III) acetylacetonate important in material science applications?
A: Metal β-diketonates like Thulium(III) acetylacetonate are often used as precursors in vapor deposition processes, such as chemical vapor deposition (CVD) []. Knowing the vapor pressure of these precursors is crucial for these applications. The vapor pressure determines the maximum theoretical growth rate of thin films and influences the composition of the deposited material []. Therefore, understanding the vapor pressure of Thulium(III) acetylacetonate helps in optimizing deposition conditions for desired material properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









